molecular formula C23H22N2O3S B5832732 N-2-biphenylyl-3-(1-pyrrolidinylsulfonyl)benzamide

N-2-biphenylyl-3-(1-pyrrolidinylsulfonyl)benzamide

Cat. No. B5832732
M. Wt: 406.5 g/mol
InChI Key: QVIVKPYSFAAJLT-UHFFFAOYSA-N
Attention: For research use only. Not for human or veterinary use.
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Description

N-2-biphenylyl-3-(1-pyrrolidinylsulfonyl)benzamide, commonly referred to as BMS-582949, is a selective and potent inhibitor of the protein tyrosine kinase 5 (PTK5). PTK5 is a non-receptor tyrosine kinase that is involved in many cellular processes, including cell adhesion, migration, and proliferation. BMS-582949 has gained attention in the scientific community due to its potential therapeutic applications in various diseases, including cancer and inflammatory disorders.

Mechanism of Action

BMS-582949 inhibits the activity of N-2-biphenylyl-3-(1-pyrrolidinylsulfonyl)benzamide by binding to its kinase domain. N-2-biphenylyl-3-(1-pyrrolidinylsulfonyl)benzamide is involved in many cellular processes, including cell adhesion, migration, and proliferation. By inhibiting N-2-biphenylyl-3-(1-pyrrolidinylsulfonyl)benzamide, BMS-582949 can disrupt these processes and inhibit the growth of cancer cells and reduce inflammation.
Biochemical and Physiological Effects:
BMS-582949 has been shown to have significant effects on the cellular processes involved in cancer and inflammation. In cancer cells, BMS-582949 inhibits cell proliferation and induces apoptosis, leading to the death of cancer cells. Inflammatory cells, such as macrophages, are also affected by BMS-582949, leading to a decrease in the production of pro-inflammatory cytokines.

Advantages and Limitations for Lab Experiments

BMS-582949 has many advantages for lab experiments, including its selectivity and potency as a N-2-biphenylyl-3-(1-pyrrolidinylsulfonyl)benzamide inhibitor. However, its limitations include its low solubility in water, which can make it difficult to administer in certain experiments.

Future Directions

There are many potential future directions for the study of BMS-582949. One potential area of research is the development of more effective delivery methods to overcome its low solubility in water. Additionally, further studies could investigate the potential therapeutic applications of BMS-582949 in other diseases beyond cancer and inflammation. Finally, the development of more selective and potent N-2-biphenylyl-3-(1-pyrrolidinylsulfonyl)benzamide inhibitors could lead to even more effective treatments for cancer and inflammatory disorders.

Synthesis Methods

BMS-582949 can be synthesized through a multi-step process involving the condensation of various reagents. The synthesis process involves the reaction of 2-bromobiphenyl with pyrrolidine, followed by the reaction with benzenesulfonyl chloride. The resulting compound is then reacted with 3-aminobenzamide to yield the final product, BMS-582949.

Scientific Research Applications

BMS-582949 has been extensively studied for its potential therapeutic applications in various diseases. It has been shown to inhibit the growth of cancer cells in vitro and in vivo, making it a promising candidate for cancer therapy. Additionally, BMS-582949 has been shown to have anti-inflammatory effects, making it a potential treatment for inflammatory disorders such as rheumatoid arthritis.

properties

IUPAC Name

N-(2-phenylphenyl)-3-pyrrolidin-1-ylsulfonylbenzamide
Details Computed by Lexichem TK 2.7.0 (PubChem release 2021.05.07)
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

InChI

InChI=1S/C23H22N2O3S/c26-23(24-22-14-5-4-13-21(22)18-9-2-1-3-10-18)19-11-8-12-20(17-19)29(27,28)25-15-6-7-16-25/h1-5,8-14,17H,6-7,15-16H2,(H,24,26)
Details Computed by InChI 1.0.6 (PubChem release 2021.05.07)
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

InChI Key

QVIVKPYSFAAJLT-UHFFFAOYSA-N
Details Computed by InChI 1.0.6 (PubChem release 2021.05.07)
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

Canonical SMILES

C1CCN(C1)S(=O)(=O)C2=CC=CC(=C2)C(=O)NC3=CC=CC=C3C4=CC=CC=C4
Details Computed by OEChem 2.3.0 (PubChem release 2021.05.07)
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

Molecular Formula

C23H22N2O3S
Details Computed by PubChem 2.1 (PubChem release 2021.05.07)
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

Molecular Weight

406.5 g/mol
Details Computed by PubChem 2.1 (PubChem release 2021.05.07)
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

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